3-(Cyanomethyl)-2,4-dimethyl-1,3-thiazol-3-ium perchlorate
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Overview
Description
3-(Cyanomethyl)-2,4-dimethyl-1,3-thiazol-3-ium perchlorate is an organic compound that features a thiazolium ring substituted with cyanomethyl and dimethyl groups The perchlorate anion is associated with the thiazolium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-2,4-dimethyl-1,3-thiazol-3-ium perchlorate typically involves the reaction of 2,4-dimethylthiazole with cyanomethyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to moderate heating (25-60°C).
Base: Common bases include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)-2,4-dimethyl-1,3-thiazol-3-ium perchlorate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazolium ring can be involved in redox reactions, altering the oxidation state of the sulfur atom.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
3-(Cyanomethyl)-2,4-dimethyl-1,3-thiazol-3-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its thiazolium core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)-2,4-dimethyl-1,3-thiazol-3-ium perchlorate involves interactions with various molecular targets. The thiazolium ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The cyanomethyl group can further enhance these interactions by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Lacks the cyanomethyl and perchlorate groups, making it less reactive.
3-(Cyanomethyl)-1,3-thiazolium chloride: Similar structure but with a chloride anion instead of perchlorate.
2-Methyl-4-phenylthiazole: Contains a phenyl group instead of dimethyl groups, altering its chemical properties.
Uniqueness
3-(Cyanomethyl)-2,4-dimethyl-1,3-thiazol-3-ium perchlorate is unique due to the combination of its cyanomethyl and perchlorate groups, which confer distinct reactivity and potential applications. The presence of the perchlorate anion can influence the solubility and stability of the compound, making it suitable for specific research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)acetonitrile;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N2S.ClHO4/c1-6-5-10-7(2)9(6)4-3-8;2-1(3,4)5/h5H,4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZOBBIETTUICB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+]1CC#N)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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